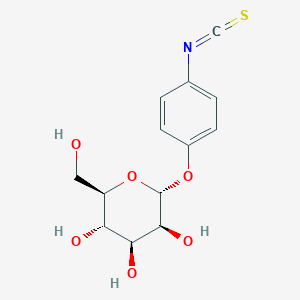

4-Isothiocyanatophenyl alpha-D-mannopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANFUZQWINQBY-BNDIWNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452318 | |

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96345-79-8 | |

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Isothiocyanatophenyl α-D-mannopyranoside

This guide provides a comprehensive technical overview of 4-Isothiocyanatophenyl α-D-mannopyranoside (PIM), a critical reagent for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, reactivity, and diverse applications, offering field-proven insights and detailed protocols to empower your research.

Section 1: Core Molecular Profile and Physicochemical Properties

4-Isothiocyanatophenyl α-D-mannopyranoside is a bifunctional molecule featuring a mannose residue for specific biological targeting and a chemically reactive isothiocyanate group for covalent conjugation. This unique structure makes it an invaluable tool for probing carbohydrate-protein interactions and developing targeted molecular probes.

Key Identifiers and Structural Formula

-

IUPAC Name: (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol[1]

-

Synonyms: α-D-Mannosylphenyl Isothiocyanate, p-Isothiocyanatophenyl α-D-Mannopyranoside[2]

-

CAS Number: 96345-79-8[1]

-

Molecular Formula: C₁₃H₁₅NO₆S[1]

Physicochemical Data

A thorough understanding of the physical properties of PIM is essential for its effective handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Appearance | White to off-white solid powder | [4] |

| Melting Point | 170-182°C (range varies by supplier) | [2][3][4][5][6] |

| Solubility | Low solubility in water.[4] Soluble in organic solvents like DMSO (slightly), Methanol (slightly, with heat), and a mixture of Acetone:DMSO (7:3).[2][4][5][7] | [4][5][7] |

| Storage & Stability | Store desiccated at 4°C or below (-15°C recommended for long term).[3][6] It is noted to be unstable in solution.[2][5] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[8] | [2][3][5][6][8] |

Section 2: The Chemistry of Reactivity and Application

The utility of PIM is fundamentally derived from its two key functional domains: the mannose moiety for biological recognition and the isothiocyanate group for covalent linkage.

The Mannose Moiety: A Key to Biological Targeting

The α-D-mannopyranoside residue acts as a specific ligand for a class of carbohydrate-binding proteins known as mannose-binding lectins (MBLs) and mannose receptors.[9] These receptors are integral to various biological processes, including:

-

Innate Immunity: MBLs are pattern recognition molecules that bind to mannose structures on the surface of pathogens, initiating the lectin pathway of the complement system.[10][11]

-

Cellular Uptake: Mannose receptors on macrophages and dendritic cells mediate the endocytosis of glycoproteins.

By presenting a mannose ligand, PIM can be used to target cells expressing these receptors or to interact with and potentially inhibit soluble MBLs.[10][12][13] This makes it a powerful tool for studying the roles of these proteins in health and disease.

The Isothiocyanate Group: A Versatile Covalent Anchor

The isothiocyanate group (-N=C=S) is a highly reactive electrophile that readily forms stable covalent bonds with nucleophiles, primarily primary amines (-NH₂).

Mechanism of Action: The reaction proceeds via a nucleophilic addition of the amine's lone pair of electrons to the central carbon atom of the isothiocyanate. This forms a stable thiourea linkage.[14] The reaction is highly efficient and typically proceeds under mild conditions.

Reaction Conditions:

-

pH: The reaction with primary amines is most efficient under slightly alkaline conditions (pH 9-11).[15] This ensures that the primary amine is deprotonated and thus more nucleophilic.

-

Solvent: The choice of solvent is critical, especially given PIM's limited aqueous solubility. Organic co-solvents like DMSO or DMF are often required to solubilize the reactants before addition to an aqueous buffer.

This robust chemistry allows for the straightforward conjugation of PIM to a wide array of molecules and surfaces, including:

-

Proteins (e.g., antibodies, enzymes, albumin)

-

Peptides

-

Amino-functionalized surfaces (e.g., beads, microplates)

-

Amino-modified nanoparticles

Section 3: Core Applications and Experimental Protocols

PIM's dual functionality has led to its adoption in several key research areas. Its primary application is in the preparation of "neoglycoproteins" or other mannosylated surfaces to study carbohydrate-protein interactions.[3][8][16]

Application 1: Synthesis of Neoglycoproteins for Receptor Binding Studies

Neoglycoproteins are proteins that have been chemically modified to display specific carbohydrate structures. Mannosylated proteins, such as PIM-conjugated Bovine Serum Albumin (BSA), are invaluable for studying the binding kinetics and biological functions of mannose receptors.

Protocol: Conjugation of PIM to Bovine Serum Albumin (BSA)

Causality: This protocol leverages the reaction between the isothiocyanate group of PIM and the primary amine groups of lysine residues on the surface of BSA. A carbonate-bicarbonate buffer at pH 9.6 is used to deprotonate the lysine side chains, maximizing their nucleophilicity and driving the reaction forward. DMSO is used as a co-solvent to ensure PIM remains in solution.

Materials:

-

4-Isothiocyanatophenyl α-D-mannopyranoside (PIM)

-

Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Carbonate-bicarbonate buffer (0.1 M, pH 9.6)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO) or centrifugal ultrafiltration units

Procedure:

-

Prepare BSA Solution: Dissolve BSA in 0.1 M carbonate-bicarbonate buffer (pH 9.6) to a final concentration of 10 mg/mL.

-

Prepare PIM Stock Solution: Immediately before use, dissolve PIM in anhydrous DMSO to a concentration of 10 mg/mL. Note: PIM is unstable in solution, so this should be prepared fresh.[2][5]

-

Conjugation Reaction:

-

While gently stirring the BSA solution, slowly add the desired molar excess of the PIM stock solution. A 20 to 50-fold molar excess of PIM to BSA is a common starting point.

-

Self-Validation: The volume of DMSO added should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

-

-

Purification:

-

Remove unreacted PIM and DMSO by extensive dialysis against PBS (pH 7.4) at 4°C. Change the buffer 3-4 times over 48 hours.

-

Alternatively, use centrifugal ultrafiltration units (10 kDa MWCO) to exchange the buffer.

-

-

Characterization & Storage:

-

Determine the protein concentration using a BCA assay.

-

Confirm conjugation using techniques like MALDI-TOF mass spectrometry (to observe an increase in molecular weight) or carbohydrate quantification assays.

-

Store the resulting PIM-BSA conjugate in aliquots at -20°C or -80°C.

-

Application 2: Cell Labeling and Targeting

Due to its ability to bind mannose receptors expressed on certain cell types (e.g., macrophages, dendritic cells), fluorescently-tagged PIM conjugates can be used for cell labeling and tracking.[17][18][19][20] This is a form of direct cell labeling where the molecule facilitates its own uptake.

Sources

- 1. 4-Isothiocyanatophenyl alpha-D-mannopyranoside | C13H15NO6S | CID 11023405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isothiocyanatophenyl α-D-mannopyranoside | 96345-79-8 [amp.chemicalbook.com]

- 3. goldbio.com [goldbio.com]

- 4. chembk.com [chembk.com]

- 5. 4-Isothiocyanatophenyl α-D-mannopyranoside CAS#: 96345-79-8 [m.chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. α-D-Mannopyranosylphenyl isothiocyanate 96345-79-8 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. oap-lifescience.org [oap-lifescience.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Human Mannose-Binding Lectin Inhibitor Prevents Myocardial Injury and Arterial Thrombogenesis in a Novel Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human mannose-binding lectin inhibitor prevents Shiga toxin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A keratin peptide inhibits mannose-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-Isothiocyanatophenyl α-D-Mannopyranoside | Cancer Immunotherapy Trials Network [citninfo.org]

- 17. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thno.org [thno.org]

- 19. Nanoparticles for cell labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nanoparticles for cell labeling - Nanoscale (RSC Publishing) [pubs.rsc.org]

A-001: An In-Depth Technical Guide to 4-Isothiocyanatophenyl α-D-mannopyranoside

Abstract

4-Isothiocyanatophenyl α-D-mannopyranoside is a bifunctional molecule of significant interest in glycobiology, immunology, and targeted drug delivery. It uniquely combines the biological specificity of a mannose residue with the versatile covalent reactivity of an isothiocyanate group. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and reactivity. Furthermore, it details its critical applications as a molecular probe for studying carbohydrate-protein interactions and as a foundational reagent for constructing neoglycoconjugates and targeted therapeutic systems. Detailed, field-tested protocols for its synthesis and conjugation to proteins are provided to enable researchers and drug development professionals to effectively harness the potential of this important chemical tool.

Introduction

In the landscape of chemical biology, molecules that can bridge distinct functional worlds are of paramount importance. 4-Isothiocyanatophenyl α-D-mannopyranoside (hereafter referred to as MITC-mannose) represents a quintessential example of such a molecular bridge. At one end, the α-D-mannopyranoside moiety serves as a high-affinity ligand for a class of proteins known as C-type lectins, most notably the Mannose Receptor (CD206), which is predominantly expressed on the surface of macrophages and dendritic cells.[1][2] This interaction is a cornerstone of innate immunity, mediating the recognition and clearance of pathogens.[2][3]

At the other end, the phenyl isothiocyanate group provides a robust and chemoselective handle for covalent modification. The isothiocyanate (-N=C=S) functional group is a potent electrophile that reacts readily with primary amines, such as the ε-amino group of lysine residues on proteins, to form highly stable thiourea linkages.[4][5] This reactivity makes MITC-mannose an ideal building block for the synthesis of "neoglycoconjugates"—synthetic constructs where carbohydrates are attached to proteins or other scaffolds.[6][7][8]

This guide offers a deep dive into the core technical aspects of MITC-mannose, designed for scientists at the forefront of research. We will dissect its structure, detail its synthesis and characterization, explain the dual mechanisms of its reactivity, and provide actionable protocols for its application in creating sophisticated tools for immunology and drug development.

Chapter 1: Physicochemical and Structural Properties

Chemical Structure

The structure of MITC-mannose is an elegant fusion of a carbohydrate and a reactive linker. It consists of:

-

An α-D-mannopyranoside Ring: A six-membered pyranose ring derived from D-mannose. The anomeric oxygen is in the alpha (α) configuration, a key feature for recognition by many mannose-binding proteins.

-

A Phenylisothiocyanate Linker: A rigid aromatic spacer connects the sugar to the reactive isothiocyanate group at the para (4-position) of the phenyl ring. This linker ensures the isothiocyanate group is presented away from the sugar, minimizing steric hindrance during conjugation reactions.

The precise stereochemistry of the mannose hydroxyl groups (equatorial at C2, axial at C3 and C4) is critical for its biological recognition.[9]

Physicochemical Data

A summary of the key physicochemical properties of MITC-mannose is presented below for quick reference. These values are compiled from various commercial suppliers and chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₆S | [6][10][11] |

| Molecular Weight | 313.33 g/mol | [6][10][11] |

| CAS Number | 96345-79-8 | [10][11][12] |

| Appearance | White to off-white solid/powder | [13][14] |

| Melting Point | 170-182 °C (range varies by source) | [6][10][13][14] |

| Solubility | Soluble in DMSO, Methanol; Low solubility in water | [13][14] |

| Storage Conditions | Store at -20°C to 4°C, desiccated, under inert gas | [6][7][10] |

Spectroscopic Characterization

Authenticating the structure and purity of MITC-mannose is crucial. The following are expected spectroscopic signatures:

-

¹H NMR: Key signals include the anomeric proton (H1 of mannose) appearing as a doublet around 5.5-5.8 ppm, aromatic protons of the phenyl ring between 7.0-7.5 ppm, and a complex multiplet region for the other mannose ring protons (H2-H6) between 3.5-4.5 ppm.

-

¹³C NMR: Diagnostic peaks include the anomeric carbon (C1) around 98-102 ppm, aromatic carbons between 115-155 ppm, and the characteristic isothiocyanate carbon (-N=C =S) resonance in the 130-140 ppm range.

-

Infrared (IR) Spectroscopy: A strong, broad absorption band for the -OH groups of the sugar (3200-3500 cm⁻¹), and a very strong, sharp, and characteristic asymmetric stretching band for the isothiocyanate group (-N=C=S) appearing around 2000-2150 cm⁻¹.

-

Mass Spectrometry (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 314.07, and the [M+Na]⁺ ion at m/z 336.05.

Chapter 2: Synthesis and Purification

Synthetic Strategy Overview

The synthesis of MITC-mannose is a multi-step process that typically starts from a commercially available mannose derivative. The core logic is to first establish the glycosidic bond to a precursor of the phenyl isothiocyanate linker, and then perform functional group transformations to generate the final reactive moiety. A common and efficient route begins with p-nitrophenyl α-D-mannopyranoside.

The causality behind this choice is twofold:

-

The p-nitrophenyl group is a good leaving group for certain applications, but more importantly here, the nitro group (-NO₂) is a stable precursor that can be quantitatively reduced to an amine (-NH₂).

-

The resulting aminophenyl group is the direct precursor to the isothiocyanate, which can be formed using reagents like thiophosgene or its safer equivalents.

The overall workflow is illustrated in the diagram below.

Caption: General synthetic workflow for MITC-mannose.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes the synthesis starting from p-aminophenyl α-D-mannopyranoside, which can be prepared via catalytic hydrogenation of p-nitrophenyl α-D-mannopyranoside.

Materials:

-

p-Aminophenyl α-D-mannopyranoside (1.0 eq)

-

Thiophosgene (CSCl₂) (1.1 eq) or a safer alternative like 1,1'-Thiocarbonyldiimidazole (TCDI)

-

Dichloromethane (DCM), anhydrous

-

Pyridine or Triethylamine (TEA) (2.5 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or petroleum ether) for elution

Procedure:

-

Dissolution: Dissolve p-aminophenyl α-D-mannopyranoside in a mixture of DCM and pyridine/TEA in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0°C in an ice bath. Causality: The base (pyridine/TEA) acts as a scavenger for the HCl generated during the reaction with thiophosgene, driving the reaction to completion.

-

Reagent Addition: Slowly add a solution of thiophosgene in anhydrous DCM to the stirred mixture dropwise over 30 minutes. Causality: Slow addition at low temperature is critical to control the exothermic reaction and prevent the formation of unwanted side products.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching & Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove unreacted reagents, salts, and byproducts, providing a crude product in the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Quality Control

-

Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used to elute the product. The fractions containing the pure product (identified by TLC) are pooled and concentrated.

-

Self-Validation/QC: The purity of the final white solid should be assessed to be >95%.

-

NMR Spectroscopy: Confirm the structure and absence of impurities.

-

HPLC: Provides a quantitative measure of purity.

-

Mass Spectrometry: Confirms the correct molecular weight.

-

Chapter 3: Mechanism of Action and Reactivity

The Isothiocyanate Moiety: Bioconjugation Handle

The isothiocyanate group is a highly efficient electrophile for bioconjugation. Its primary reaction partner in biological systems is the deprotonated primary amine (-NH₂), found at the N-terminus of proteins and on the side chain of lysine residues.

The reaction proceeds via nucleophilic attack of the amine on the central carbon of the isothiocyanate, forming a stable thiourea bond.[4][15]

Caption: Reaction of MITC-mannose with a primary amine.

Key Reaction Parameters:

-

pH: This reaction is highly pH-dependent. The nucleophilicity of the primary amine is greatest when it is deprotonated. Therefore, conjugation is typically performed in a basic buffer, usually pH 9.0-9.5.[5][16] At lower pH (e.g., pH 7), the reaction is significantly slower as most amines are protonated (-NH₃⁺). While isothiocyanates can also react with thiols (e.g., cysteine) at near-neutral pH, the reaction with amines at alkaline pH is generally more favorable and widely used.[5][15][17]

The Mannose Moiety: Biological Targeting

The α-mannoside portion of the molecule acts as a specific ligand for mannose-binding C-type lectin receptors (CLRs).[18] The most prominent of these is the Mannose Receptor (CD206), an endocytic receptor on macrophages and dendritic cells.[1][3]

Binding is mediated by a Carbohydrate-Recognition Domain (CRD) within the receptor.[9] Specifically, the equatorial 3-OH and 4-OH groups of the mannose ring coordinate with a calcium ion (Ca²⁺) in the binding pocket of the CRD, which is essential for stable interaction.[2][9] This specific, high-affinity interaction allows any molecule conjugated to MITC-mannose to be targeted to and internalized by these key immune cells.[1][3]

Caption: Targeting immune cells via Mannose Receptor binding.

Chapter 4: Applications in Research and Drug Development

The dual functionality of MITC-mannose makes it a powerful tool.

-

Probing Carbohydrate-Protein Interactions: By conjugating MITC-mannose to a reporter molecule (e.g., biotin, a fluorophore) or immobilizing it on a surface (e.g., for SPR or ELISA plates), researchers can study the binding kinetics and specificity of mannose-binding proteins.[9]

-

Targeted Drug Delivery: Drugs, imaging agents, or nanoparticles can be functionalized with MITC-mannose to specifically target macrophages. This is highly valuable in developing treatments for diseases involving these cells, such as certain cancers, inflammatory disorders, or infectious diseases where pathogens reside in macrophages.[14]

-

Synthesis of Neoglycoconjugates for Immunology: One of the most common applications is the creation of mannosylated proteins (neoglycoproteins).[6][7] For example, conjugating MITC-mannose to a model protein like Bovine Serum Albumin (BSA) creates a tool that can be used to study mannose receptor-mediated uptake, antigen presentation, and immune cell activation.[1]

Detailed Protocol: Conjugation of MITC-Mannose to a Protein (e.g., BSA)

This protocol provides a self-validating system for creating and characterizing a mannosylated protein.

Materials:

-

Bovine Serum Albumin (BSA), fatty-acid free

-

4-Isothiocyanatophenyl α-D-mannopyranoside (MITC-mannose)

-

Carbonate-bicarbonate buffer (0.1 M, pH 9.2)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO), anhydrous

-

PD-10 desalting column (or similar size-exclusion chromatography setup)

-

BCA or Bradford protein assay kit

-

MALDI-TOF Mass Spectrometer (for verification)

Procedure:

-

Protein Preparation: Dissolve BSA in the carbonate-bicarbonate buffer to a final concentration of 10 mg/mL.

-

Ligand Preparation: Prepare a fresh stock solution of MITC-mannose in anhydrous DMSO at 10 mg/mL. Causality: MITC-mannose has low aqueous solubility and can hydrolyze in water over time. A fresh DMSO stock ensures it is fully solubilized and reactive.

-

Conjugation Reaction: While gently stirring the BSA solution, add a calculated volume of the MITC-mannose stock solution. A molar ratio of 20:1 (MITC-mannose:BSA) is a good starting point. Causality: A molar excess of the linker drives the reaction to modify multiple available lysine residues on the protein.

-

Incubation: Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

-

Purification:

-

Size-Exclusion Chromatography: To remove unreacted MITC-mannose and DMSO, apply the reaction mixture to a PD-10 desalting column pre-equilibrated with PBS (pH 7.4).

-

Elution: Elute the protein conjugate with PBS according to the manufacturer's protocol. The larger protein conjugate will elute first, while the small, unreacted linker is retained.

-

-

Characterization and QC (Self-Validation):

-

Protein Concentration: Determine the concentration of the purified conjugate using a BCA or Bradford assay.

-

Degree of Labeling (DOL) Verification: The most direct way to confirm conjugation is by MALDI-TOF Mass Spectrometry. The mass of the conjugated protein will be higher than the unconjugated BSA. The increase in mass divided by the molecular weight of MITC-mannose (313.33 Da) gives the average number of mannose molecules per protein (the DOL). An increase in mass of ~3-6 kDa would be expected for a successful conjugation at a 20:1 starting ratio.

-

Conclusion

4-Isothiocyanatophenyl α-D-mannopyranoside is more than just a chemical reagent; it is an enabling tool for sophisticated biological inquiry and therapeutic design. Its structure provides a direct and robust link between the worlds of carbohydrate-mediated biological recognition and covalent protein modification. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers and drug developers are well-equipped to design and execute experiments that can probe the intricacies of the innate immune system and create the next generation of targeted diagnostics and therapeutics.

References

-

Wikipedia. Mannose receptor. [Link]

-

Feinberg, H., et al. (2021). Structural analysis of carbohydrate binding by the macrophage mannose receptor CD206. Journal of Biological Chemistry, 296, 100368. [Link]

-

van Vliet, S. J., et al. (2018). N-glycosylation of mannose receptor (CD206) regulates glycan binding by C-type lectin domains. Journal of Biological Chemistry, 293(29), 11440-11451. [Link]

-

ChemBK. ALPHA-D-MANNOSYLPHENYL ISOTHIOCYANATE. [Link]

-

Biro, G. L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14853-14859. [Link]

-

PubChem. 4-Isothiocyanatophenyl alpha-D-mannopyranoside. [Link]

-

UCL Discovery. Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

-

Varadarajan, A., et al. (1991). Conjugation of phenyl isothiocyanate derivatives of carborane to antitumor antibody and in vivo localization of conjugates in nude mice. Bioconjugate Chemistry, 2(2), 102-110. [Link]

-

ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]

-

Zhang, Y., et al. (1995). Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases. Biochemical and Biophysical Research Communications, 206(2), 748-755. [Link]

-

Pizzo, E., et al. (2020). Role of the Mannose Receptor (CD206) in Innate Immunity to Ricin Toxin. Toxins, 12(11), 727. [Link]

-

St-Pierre, G., & V-Gauthier, F. (2024). Mannose Ligands for Mannose Receptor Targeting. Molecules, 29(3), 527. [Link]

-

SynGen Inc. 4-Isothiocyanatophenyl α-D-Mannopyranoside. [Link]

-

Biro, G. L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. [Link]

-

de Souza, A. C., et al. (2021). A mild protecting-group free strategy for neoglycoconjugate synthesis. ChemRxiv. [Link]

-

Al-Halifa, S., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(6), 633. [Link]

-

Lee, Y. C., & Lee, R. T. (Eds.). (1994). Neoglycoconjugates: preparation and applications. Academic Press. [Link]

-

Yu, H., et al. (2014). The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification. Journal of the American Chemical Society, 136(49), 17094–17102. [Link]

-

Springer, T. (1982). Conjugation of protein to FITC. [Link]

-

Crich, D., & Dudkin, V. (2002). Synthesis of Neoglycoconjugates by the Desulfurative Rearrangement of Allylic Disulfides. Organic Letters, 4(15), 2541–2543. [Link]

-

Schweigel, K., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Foods, 10(4), 698. [Link]

-

ResearchGate. A Self-Indicating Linker for the SolidPhase Isothiocyanate Synthesis. [Link]

-

Hhxxsw. (4-Isothiocyanatophenyl)-α-D-mannopyranoside. [Link]

Sources

- 1. Mannose receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-Isothiocyanatophenyl α-D-Mannopyranoside | SynGen Inc [syngeninc.com]

- 9. researchgate.net [researchgate.net]

- 10. biosynth.com [biosynth.com]

- 11. This compound | C13H15NO6S | CID 11023405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. chembk.com [chembk.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. N-glycosylation of mannose receptor (CD206) regulates glycan binding by C-type lectin domains - PMC [pmc.ncbi.nlm.nih.gov]

4-Isothiocyanatophenyl alpha-D-mannopyranoside mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-Isothiocyanatophenyl alpha-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a potent glycomimetic inhibitor of bacterial adhesion. The primary focus of this document is to elucidate the molecular interactions and biological consequences of this compound's activity, with a particular emphasis on its role as a high-affinity antagonist of the FimH adhesin. We will delve into the structural basis of its inhibitory function, provide detailed experimental protocols for its characterization, and discuss its potential as a novel anti-virulence therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mode of action.

Introduction: A Novel Strategy Against Bacterial Infections

The rise of antibiotic resistance necessitates the development of new therapeutic strategies that can circumvent traditional mechanisms of bacterial killing. Anti-virulence therapy, which aims to disarm pathogens rather than eradicate them, represents a promising alternative. This approach is thought to impose less selective pressure for the development of resistance.[1] this compound is a key molecule in this field, acting as a potent inhibitor of bacterial adhesion, a critical initial step in many infections.[2][3]

This compound is a synthetic organic molecule featuring an alpha-D-mannopyranoside moiety linked to a phenyl ring bearing a reactive isothiocyanate group.[4][5] While the isothiocyanate group serves as a versatile chemical handle for creating neoglycoproteins and other research tools, the core mechanism of action of the molecule as an anti-adhesion agent lies in the specific, non-covalent interactions of the mannoside and its aromatic aglycon.[6][7][8] This guide will dissect this mechanism in detail.

The Molecular Target: The FimH Adhesin of Type 1 Pili

To understand the action of this compound, we must first examine its target: the FimH adhesin. FimH is a lectin, a protein that binds to specific carbohydrate structures, located at the tip of type 1 pili on the surface of many Gram-negative bacteria, most notably uropathogenic Escherichia coli (UPEC).[1][3][9]

-

Role in Pathogenesis : FimH mediates the initial attachment of bacteria to host epithelial cells by recognizing and binding to mannosylated glycoproteins.[2][3][9] In the urinary tract, a key receptor is the highly mannosylated uroplakin Ia glycoprotein on the surface of bladder cells.[2][9] This adhesion is a prerequisite for colonization, invasion, and the establishment of infections such as urinary tract infections (UTIs).[2][9]

-

The Mannose-Binding Pocket and the "Tyrosine Gate" : The FimH protein has a specific mannose-binding pocket within its lectin domain.[10] A critical feature of this binding site is the presence of tyrosine residues that form a "tyrosine gate" at the entrance.[10][11] These aromatic residues play a crucial role in the high-affinity binding of mannosides that possess an aromatic aglycon, through favorable π-π stacking interactions.[11][12]

Core Mechanism of Action: High-Affinity Competitive Inhibition

The primary mechanism of action of this compound is as a high-affinity competitive antagonist of the FimH adhesin.[1] It effectively mimics the natural mannose-containing receptors on host cells, and by binding to FimH, it prevents the bacteria from adhering to the bladder epithelium.[1][3][13]

The high potency of this molecule is derived from a combination of two key interactions:

-

Mannoside Recognition : The α-D-mannopyranoside portion of the molecule fits into the mannose-binding pocket of FimH, forming hydrogen bonds with the amino acid residues within the pocket, similar to the natural ligand.[10]

-

Aromatic Aglycon Interaction : The 4-isothiocyanatophenyl group provides a significant enhancement in binding affinity. This aromatic ring interacts with the "tyrosine gate" of FimH via π-π stacking, a strong non-covalent interaction.[11][12] This interaction is a hallmark of many potent FimH inhibitors.[11][12]

Figure 1: Competitive inhibition of FimH-mediated bacterial adhesion.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of this compound, several key experiments can be performed. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Hemagglutination Inhibition Assay

-

Principle : This assay assesses the ability of an inhibitor to prevent the FimH-mediated agglutination of red blood cells (which have mannosylated surface proteins).

-

Protocol :

-

Prepare a 2-fold serial dilution of this compound in phosphate-buffered saline (PBS) in a 96-well U-bottom plate.

-

Add a standardized suspension of a type 1 piliated E. coli strain to each well. Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Add a suspension of guinea pig or human red blood cells to each well.

-

Incubate for 1-2 hours at 4°C.

-

The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the inhibitor that completely prevents hemagglutination (i.e., the formation of a red blood cell pellet at the bottom of the well).

-

Controls : Include a positive control (bacteria + red blood cells, no inhibitor) and a negative control (red blood cells only).

-

In Vitro Bacterial Adhesion Assay with Bladder Epithelial Cells

-

Principle : This assay directly measures the inhibition of bacterial attachment to a biologically relevant host cell line, such as the 5637 or HTB-9 human bladder epithelial cell lines.[2][14][15]

-

Protocol :

-

Culture human bladder epithelial cells to confluence in 24-well plates.

-

Prepare a suspension of a type 1 piliated E. coli strain in cell culture medium.

-

Pre-incubate the bacterial suspension with various concentrations of this compound or a vehicle control for 30 minutes.

-

Wash the bladder cell monolayers with PBS and add the pre-incubated bacterial suspensions to the wells.

-

Incubate for a defined period (e.g., 1-2.5 hours) to allow for bacterial adhesion.[15]

-

Thoroughly wash the monolayers with PBS to remove non-adherent bacteria.

-

Lyse the bladder cells with a detergent solution (e.g., Triton X-100) to release the adherent bacteria.

-

Plate serial dilutions of the lysate on agar plates to determine the number of colony-forming units (CFUs).

-

Calculate the percentage of adhesion relative to the untreated control.

-

Figure 2: Workflow for the in vitro bacterial adhesion inhibition assay.

Quantitative Analysis of Inhibitory Potency

The efficacy of FimH antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). Aromatic mannosides consistently demonstrate significantly higher potency compared to simple alkyl mannosides or mannose itself, underscoring the critical role of the aglycon group in achieving high-affinity binding.

| Compound | Typical Reported IC50 Range | Key Structural Feature |

| D-Mannose | Millimolar (mM) | Natural monosaccharide |

| Methyl α-D-mannopyranoside | High micromolar (µM) to mM | Small alkyl aglycon |

| Heptyl α-D-mannoside | Low micromolar (µM) | Hydrophobic alkyl chain |

| Aromatic Mannosides | Nanomolar (nM) to low µM | Aromatic aglycon for π-π stacking |

Note: Specific IC50 values for this compound can vary depending on the specific assay conditions. The table provides a general comparison of potencies for different classes of mannoside inhibitors based on published literature.[12][14]

Conclusion and Future Perspectives

The mechanism of action of this compound is a well-defined example of targeted anti-virulence therapy. By acting as a high-affinity competitive inhibitor of the bacterial adhesin FimH, it effectively prevents the initial step of bacterial attachment to host cells. The molecular basis for its high potency lies in the dual interaction of its mannose moiety with the FimH binding pocket and its aromatic ring with the "tyrosine gate."

The isothiocyanate group, while not central to the inhibitory mechanism itself, provides a valuable tool for further research, enabling the synthesis of neoglycoproteins and other probes to study carbohydrate-protein interactions. The development and optimization of mannosides like this one represent a "first-in-class" strategy for the treatment of UTIs and potentially other infections mediated by FimH, paving the way for novel therapeutics that can combat bacterial infections while potentially mitigating the development of antibiotic resistance.[10][16]

References

- Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance. MDPI.

- 4-Isothiocyanatophenyl α-D-Mannopyranoside | Organic Isothiocyan

- Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance. PubMed.

- FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Urop

- Mannose inhibition of Escherichia coli adherence to urinary bladder epithelium: comparison with yeast agglutin

- Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists.

- Inhibition of bacterial adhesion to 5637 bladder cells by mannose or...

- Mannoside antagonists efficiently inhibit bacterial adhesion to bladder...

- Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. PMC - PubMed Central.

- ALPHA-D-MANNOSYLPHENYL ISOTHIOCYAN

- What are Protein fimH inhibitors and how do they work?.

- Insightful Improvement in the Design of Potent Urop

- Recent Developments in the Inhibition of Bacterial Adhesion as Promising Anti-Virulence Str

- Rational design strategies for FimH antagonists: new drugs on the horizon for urinary tract infection and Crohn's disease. WashU Medicine Research Profiles.

- 4-Isothiocyanatophenyl α-D-Mannopyranoside. SynGen Inc.

- 4-Isothiocyanatophenyl-alpha-D-mannopyranoside. GoldBio.

- This compound | C13H15NO6S | CID 11023405. PubChem.

Sources

- 1. What are Protein fimH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in the Inhibition of Bacterial Adhesion as Promising Anti-Virulence Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | C13H15NO6S | CID 11023405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Isothiocyanatophenyl α-D-Mannopyranoside | SynGen Inc [syngeninc.com]

- 8. goldbio.com [goldbio.com]

- 9. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance [mdpi.com]

- 12. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mannose inhibition of Escherichia coli adherence to urinary bladder epithelium: comparison with yeast agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. profiles.wustl.edu [profiles.wustl.edu]

Unveiling Protein-Carbohydrate Interactions: A Technical Guide to 4-Isothiocyanatophenyl α-D-mannopyranoside

Introduction: The Crucial Role of Protein-Carbohydrate Interactions and the Power of a Specialized Tool

Protein-carbohydrate interactions are fundamental to a vast array of biological processes, from immune responses and intercellular communication to pathogen recognition and drug targeting. The study of these interactions is paramount for advancements in immunology, oncology, and the development of novel therapeutics. A key challenge in this field is the robust and reproducible presentation of carbohydrate ligands to their protein binding partners. This guide provides an in-depth technical overview of 4-Isothiocyanatophenyl α-D-mannopyranoside, a versatile chemical tool for the covalent immobilization of mannose residues, enabling the detailed investigation of mannose-binding proteins.

4-Isothiocyanatophenyl α-D-mannopyranoside, hereafter referred to as mannose-ITC, is a synthetic molecule featuring a mannose headgroup recognized by a specific class of proteins called lectins, and a highly reactive isothiocyanate (ITC) functional group.[1][2] The ITC group forms a stable thiourea bond with primary amine groups present on various surfaces, making it an ideal choice for the covalent attachment of mannose to solid supports for a range of bioanalytical applications.[3] This guide will delve into the practical applications of mannose-ITC in key techniques such as affinity chromatography, surface plasmon resonance (SPR), and enzyme-linked immunosorbent assay (ELISA), providing both the theoretical underpinnings and detailed experimental protocols.

The Chemistry of Covalent Immobilization: Why Isothiocyanate?

The isothiocyanate group (-N=C=S) is a powerful tool for bioconjugation due to its high reactivity towards nucleophiles, particularly primary amines (-NH2).[4][5] This reactivity is central to the utility of mannose-ITC. The reaction between an isothiocyanate and an amine results in the formation of a highly stable thiourea linkage.[6]

The choice of the isothiocyanate linker is deliberate and offers several advantages:

-

High Reactivity and Selectivity: The reaction with primary amines is efficient under mild pH conditions (typically pH 8.5-9.5), minimizing the risk of denaturing sensitive proteins or modifying other functional groups on the surface.[3]

-

Stable Covalent Bond: The resulting thiourea bond is chemically robust, ensuring minimal leaching of the immobilized mannose ligand during experiments, which is crucial for generating reproducible data.[7]

-

Spacer Arm: The phenyl group acts as a spacer, presenting the mannose moiety away from the surface of the solid support. This reduces steric hindrance and improves the accessibility of the carbohydrate for interaction with its protein binding partner.

Core Applications and Methodologies

Affinity Chromatography: Purifying Mannose-Binding Proteins

Affinity chromatography is a powerful technique for isolating a specific protein from a complex mixture based on its unique binding affinity for an immobilized ligand.[8] By covalently attaching mannose-ITC to an amine-functionalized chromatography resin (e.g., agarose beads), a highly specific matrix for the purification of mannose-binding lectins can be created.[9][10]

Caption: Workflow for affinity purification of mannose-binding proteins.

Materials:

-

Amine-functionalized agarose beads (e.g., NHS-activated Sepharose, AminoLink Plus Coupling Resin)

-

4-Isothiocyanatophenyl α-D-mannopyranoside (Mannose-ITC)

-

Coupling Buffer: 0.1 M Sodium Carbonate buffer, pH 9.0

-

Quenching/Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

-

Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Elution Buffer: PBS containing 0.1-0.5 M Methyl α-D-mannopyranoside or D-Mannose

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Resin Preparation:

-

Wash the amine-functionalized agarose beads with ice-cold deionized water and then with Coupling Buffer.

-

-

Ligand Solubilization:

-

Dissolve mannose-ITC in a minimal amount of DMSO and then dilute with Coupling Buffer to the desired final concentration (e.g., 1-5 mg/mL).

-

-

Coupling Reaction:

-

Immediately add the mannose-ITC solution to the prepared resin.

-

Incubate the slurry overnight at 4°C with gentle end-over-end mixing. The low temperature minimizes non-specific reactions and preserves the integrity of the carbohydrate.

-

-

Washing and Blocking:

-

Centrifuge the resin and discard the supernatant.

-

Wash the resin extensively with Coupling Buffer to remove unreacted mannose-ITC.

-

Block any remaining active amine sites on the resin by incubating with Quenching/Blocking Buffer for 2-4 hours at room temperature.

-

Wash the resin thoroughly with Wash Buffer to remove excess blocking agent.

-

-

Protein Purification:

-

Equilibrate the mannose-functionalized resin in a chromatography column with Wash Buffer.

-

Load the crude protein sample onto the column.

-

Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

-

Elute the bound mannose-binding protein with Elution Buffer. The competitive binding of free mannose displaces the protein from the immobilized ligand.

-

Collect fractions and analyze for the presence of the purified protein using SDS-PAGE and UV absorbance at 280 nm.

-

Self-Validation: The specificity of the purification can be confirmed by running a parallel experiment with a control resin that has been blocked without the addition of mannose-ITC. The target protein should not bind to the control resin.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[11] By immobilizing mannose-ITC onto an amine-reactive SPR sensor chip, one can precisely measure the association (k_on) and dissociation (k_off) rates of a mannose-binding protein, and subsequently calculate the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[12][13]

Caption: Workflow for SPR analysis of protein-mannose interactions.

Materials:

-

Amine-reactive SPR sensor chip (e.g., CM5 sensor chip)

-

Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)

-

4-Isothiocyanatophenyl α-D-mannopyranoside (Mannose-ITC)

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Analyte: Purified mannose-binding protein in Running Buffer

-

Regeneration Solution: Glycine-HCl, pH 2.0 or a high concentration of free mannose.

Procedure:

-

Surface Preparation:

-

Equilibrate the sensor surface with Running Buffer.

-

-

Amine Coupling of Mannose-ITC:

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.

-

Dissolve mannose-ITC in a suitable solvent (e.g., DMSO) and dilute in Immobilization Buffer.

-

Inject the mannose-ITC solution over the activated surface. The isothiocyanate group will react with the activated surface.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

-

Binding Analysis:

-

Inject a series of concentrations of the mannose-binding protein (analyte) over the mannose-functionalized surface and a reference flow cell (mock-coupled or blocked).

-

Monitor the association of the protein in real-time.

-

After the injection, allow the buffer to flow over the surface to monitor the dissociation phase.

-

-

Regeneration:

-

If the interaction is reversible, inject the Regeneration Solution to remove the bound protein and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

-

Self-Validation: The specificity of the interaction can be confirmed by pre-incubating the protein with a high concentration of free mannose before injecting it over the sensor surface. This should result in a significant reduction in the binding signal.

Enzyme-Linked Immunosorbent Assay (ELISA): High-Throughput Screening

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins.[14] By coating microtiter plates with neoglycoproteins synthesized from mannose-ITC and a carrier protein like bovine serum albumin (BSA), a high-throughput platform for screening mannose-binding proteins or inhibitors of these interactions can be established.[15]

Sources

- 1. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 5. scilit.com [scilit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Amine-coupling [sprpages.nl]

- 9. mdpi.com [mdpi.com]

- 10. Enzyme Immobilization using agarose resins supports - Agarose Bead Technologies [abtbeads.com]

- 11. Protein-Carbohydrate Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 12. Studies on the combining sites of concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assays for the mannan-binding lectin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic neoglycoproteins: a class of regents for detection of sugar-recognizing substances - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Probe: A Technical Guide to 4-Isothiocyanatophenyl α-D-mannopyranoside in Glycobiology

Introduction: Unlocking the Mannose Code in Biological Systems

In the intricate world of glycobiology, the subtle language of carbohydrates governs a vast array of cellular processes, from immune recognition to pathogen invasion and cell-cell communication. Among the key monosaccharide players is D-mannose, a C-2 epimer of glucose, which serves as a critical recognition motif in a multitude of biological interactions. The specific recognition of mannose residues on glycoproteins and glycolipids by a class of proteins known as lectins, particularly mannose-binding lectins (MBLs) and mannose receptors (MRs), forms the basis of these interactions.[1][2][3] To decipher this "mannose code," researchers require sophisticated tools that can mimic these natural recognition events. This guide focuses on a powerful and versatile chemical probe, 4-Isothiocyanatophenyl α-D-mannopyranoside , and its applications in unraveling the complexities of mannose-mediated biological phenomena.

This technical guide, designed for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the core principles, methodologies, and applications of this essential glycobiology reagent. We will delve into the chemical underpinnings of its reactivity, provide detailed protocols for its use in creating powerful research tools, and explore its utility in advancing our understanding of carbohydrate-protein interactions and developing novel therapeutic strategies.

Chemical Profile and Reaction Mechanism

4-Isothiocyanatophenyl α-D-mannopyranoside is a synthetic organic molecule featuring a mannose residue linked to a phenyl isothiocyanate group.[4][5][6] This bifunctional structure is the key to its utility. The α-D-mannopyranoside moiety provides the specific recognition element for mannose-binding proteins, while the isothiocyanate group (-N=C=S) serves as a reactive handle for covalent conjugation to amine-containing molecules, most notably proteins.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₅NO₆S | [4] |

| Molecular Weight | 313.33 g/mol | [6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMSO and DMF | |

| Storage | Store desiccated at -20°C to 4°C | [5] |

The core of its application lies in the chemoselective reaction of the isothiocyanate group with primary amines, such as the ε-amino group of lysine residues on a protein's surface. This reaction proceeds via a nucleophilic addition mechanism, forming a stable thiourea linkage.[7][8][9] The reaction is typically carried out under mild alkaline conditions (pH 8.5-9.5) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.

Figure 1: Covalent conjugation of 4-Isothiocyanatophenyl α-D-mannopyranoside to a protein.

Applications in Glycobiology: Crafting Tools for Discovery

The ability to covalently attach mannose residues to various molecular scaffolds opens up a plethora of applications in glycobiology.

Synthesis of Neoglycoproteins for Studying Carbohydrate-Protein Interactions

Neoglycoproteins, synthetic glycoproteins created by conjugating carbohydrates to a protein carrier (commonly Bovine Serum Albumin, BSA), are invaluable tools for studying the specificity and affinity of lectin binding.[10][11] By controlling the density of mannose on the protein surface, researchers can investigate the impact of multivalency on binding avidity.[1][12][13][14]

This protocol outlines a general procedure for the synthesis of a mannose-BSA conjugate. Optimization may be required depending on the specific protein and desired degree of mannosylation.

Materials:

-

Bovine Serum Albumin (BSA)

-

4-Isothiocyanatophenyl α-D-mannopyranoside

-

0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

-

Dimethyl sulfoxide (DMSO)

-

Ammonium chloride (NH₄Cl)

-

Dialysis tubing (10 kDa MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare BSA Solution: Dissolve BSA in 0.1 M carbonate-bicarbonate buffer (pH 9.0) to a final concentration of 10 mg/mL.

-

Prepare Mannoside Solution: Dissolve 4-Isothiocyanatophenyl α-D-mannopyranoside in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the mannoside solution to the BSA solution while gently stirring. A common starting point is a 20 to 50-fold molar excess of the mannoside to BSA.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

-

-

Quenching the Reaction: Add NH₄Cl to a final concentration of 50 mM to quench any unreacted isothiocyanate groups. Incubate for an additional 1-2 hours at room temperature.

-

Purification:

-

Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

-

Dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 48 hours to remove unreacted mannoside and other small molecules.

-

-

Characterization:

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Characterize the extent of mannosylation using techniques such as MALDI-TOF mass spectrometry, which will show an increase in the molecular weight of the conjugated BSA, or by colorimetric carbohydrate quantification assays.[15][16][17]

-

Figure 2: Workflow for the synthesis of a Mannose-BSA neoglycoprotein.

Mannose-Functionalized Surfaces for Cell Adhesion and Biological Studies

Immobilizing mannose residues onto solid supports, such as glass slides, microtiter plates, or nanoparticles, creates a powerful platform for investigating mannose-mediated cell adhesion and other biological phenomena.[18][19] These functionalized surfaces can be used to study the adhesion of cells expressing mannose receptors, such as macrophages, and to screen for inhibitors of these interactions.

This protocol describes the functionalization of a surface that has been pre-coated with primary amine groups.

Materials:

-

Amine-functionalized surface (e.g., amine-coated glass slides or microplates)

-

4-Isothiocyanatophenyl α-D-mannopyranoside

-

Anhydrous DMSO or DMF

-

Inert gas (e.g., Nitrogen or Argon)

-

Washing buffers (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Prepare Mannoside Solution: Under an inert atmosphere, dissolve 4-Isothiocyanatophenyl α-D-mannopyranoside in anhydrous DMSO or DMF to a desired concentration (e.g., 1-10 mg/mL).

-

Surface Activation: Ensure the amine-functionalized surface is clean and dry.

-

Immobilization:

-

Cover the surface with the mannoside solution and incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.

-

The reaction should be carried out in an environment protected from moisture to prevent hydrolysis of the isothiocyanate group.

-

-

Washing:

-

Thoroughly wash the surface with the solvent used for the reaction (DMSO or DMF) to remove unreacted mannoside.

-

Follow with several washes with a buffered solution (e.g., PBS with 0.05% Tween-20) to remove any residual solvent.

-

-

Blocking (Optional): To prevent non-specific binding in subsequent assays, the remaining unreacted amine groups on the surface can be blocked by incubating with a solution of a non-specific protein (e.g., BSA) or a commercial blocking buffer.

-

Verification: The successful functionalization of the surface can be verified by various methods, including contact angle measurements, X-ray photoelectron spectroscopy (XPS), or by a functional assay, such as binding of a fluorescently labeled mannose-specific lectin (e.g., Concanavalin A).

Targeted Drug Delivery to Mannose Receptor-Expressing Cells

The high expression of mannose receptors on the surface of certain cell types, particularly macrophages and dendritic cells, makes them attractive targets for drug delivery.[2][3][20] By functionalizing drug-loaded nanoparticles, liposomes, or other drug carriers with mannose residues using 4-Isothiocyanatophenyl α-D-mannopyranoside, it is possible to achieve targeted delivery of therapeutics to these cells.[21][22][23][24] This approach can enhance the efficacy of the drug while minimizing off-target side effects.[21][23]

Figure 3: Targeted drug delivery using mannosylated nanoparticles.

Quantitative Analysis of Mannose-Mediated Interactions

A crucial aspect of glycobiology research is the quantitative characterization of carbohydrate-protein interactions. Several biophysical techniques can be employed to determine the binding affinity (typically expressed as the dissociation constant, Kd) of mannose-binding proteins to mannosylated ligands.

| Technique | Principle | Typical Affinity Range |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | pM to mM |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | nM to mM |

| Enzyme-Linked Lectin Assay (ELLA) | An adaptation of ELISA where a lectin is used to detect a carbohydrate ligand. | nM to µM |

| Glycan Arrays | High-throughput screening of lectin binding to a library of immobilized carbohydrates. | Qualitative to semi-quantitative |

Table 1: Techniques for Quantifying Carbohydrate-Protein Interactions.

The affinity of monovalent mannose-lectin interactions is often in the millimolar range. However, the multivalent presentation of mannose on neoglycoproteins or functionalized surfaces can lead to a significant increase in binding avidity, with dissociation constants shifting to the micromolar or even nanomolar range.[1][14] This multivalency effect is a key principle in many biological recognition processes.[1][12][13]

Conclusion and Future Perspectives

4-Isothiocyanatophenyl α-D-mannopyranoside has established itself as an indispensable tool in the glycobiologist's arsenal. Its straightforward and efficient conjugation chemistry, coupled with the biological significance of the mannose motif, has enabled countless studies aimed at understanding and manipulating carbohydrate-protein interactions.

The future applications of this versatile probe are vast. In basic research, its use in creating more complex and well-defined neoglycoconjugates and patterned surfaces will continue to provide deeper insights into the intricacies of lectin binding and the role of multivalency. In the realm of drug development, the targeted delivery of therapeutics to mannose receptor-expressing cells holds immense promise for the treatment of infectious diseases, cancer, and inflammatory disorders. As our understanding of the "mannose code" continues to expand, so too will the innovative applications of 4-Isothiocyanatophenyl α-D-mannopyranoside and related synthetic glycobiology probes.[20]

References

- Apostolopoulos, V., & McKenzie, I. F. (2001). Role of the mannose receptor in the immune response. Current molecular medicine, 1(4), 469–474.

- Cañada, F. J., & Jiménez-Barbero, J. (2023). Exploring multivalent carbohydrate–protein interactions by NMR. Chemical Society Reviews, 52(4), 1334-1353.

- Characterization of Intact Neo-Glycoproteins by Hydrophilic Interaction Liquid Chromatography. (2016). Molecules, 21(11), 1533.

- Dam, T. K., & Brewer, C. F. (2008). Multivalency effects in protein-carbohydrate interaction: the binding of the Shiga-like toxin 1 binding subunit to multivalent C-linked glycopeptides. Biochemistry, 47(30), 7945–7955.

- Guttman, M., & An, H. J. (2014). Characterization of Intact Neo-Glycoproteins by Hydrophilic Interaction Liquid Chromatography. Molecules, 19(11), 18681-18693.

- Kiessling, L. L., & Gestwicki, J. E. (2001). Chemistry to Explore and Exploit Multivalent Protein–Carbohydrate Interactions. ACS symposium series, 788, 264-281.

- Martinez-Pomares, L. (2012). The mannose receptor. Journal of leukocyte biology, 92(6), 1177–1186.

- Pieters, R. J. (2009). Maximising multivalency effects in protein–carbohydrate interactions. Organic & Biomolecular Chemistry, 7(10), 2013–2025.

- Role of the Mannose Receptor in the Immune Response. (2001). Current Molecular Medicine, 1(4), 469-474.

- Kightlinger, W., Warfel, K. F., DeLisa, M. P., & Jewett, M. C. (2020). Synthetic Glycobiology: Parts, Systems, and Applications. ACS Synthetic Biology, 9(7), 1549-1563.

- Analysis of the molecular interaction between mannosylated proteins and serum mannan-binding lectins. (2006). International journal of pharmaceutics, 316(1-2), 117–123.

- Exploring multivalent carbohydrate–protein interactions by NMR. (2023). Chemical Society Reviews, 52(4), 1334-1353.

- General Procedure for the Synthesis of Neoglycoproteins and Immobilization on Epoxide-Modifled Glass Slides. (2012). Methods in molecular biology (Clifton, N.J.), 808, 15–25.

- New Methods for Characterization of N-type Glycosylation of Proteins by Integr

- Targeted delivery of mannosylated-PLGA nanoparticles of antiretroviral drug to brain. (2015). International journal of nanomedicine, 10, 6257–6266.

- Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages. (2022). Pharmaceutics, 14(3), 590.

- Preparation and characterisation of liposomes containing mannosylated phospholipids capable of targetting drugs to macrophages. (1987). Biochimica et biophysica acta, 905(1), 165–172.

- Synthesis of high functionality and quality mannose-grafted lipids to produce macrophage-targeted liposomes. (2018). Journal of lipid research, 59(12), 2376–2384.

- Biodiversity-Based Identification and Functional Characterization of the Mannose-Specific Adhesin of Lactobacillus plantarum. (2007). Journal of bacteriology, 189(17), 6465–6474.

-

Adhesion assay carried out on different functionalization conditions.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Adhesion forces and mechanics in mannose-mediated acanthamoeba interactions. (2017). PloS one, 12(7), e0181853.

- An enzyme-linked lectin binding assay for quantitative determination of lectin receptors. (1983). Analytical biochemistry, 132(1), 133–139.

- Advancements in Inhalable Nano-Drug Delivery Systems for Targeted Lung Therapy. (2024).

- Mass spectrometry-based methods for the characterization of various glycosylated proteins and other modalities. (2025).

- Peptide-Carrier Conjugation. (2024). Methods in molecular biology (Clifton, N.J.), 2821, 57–63.

- Quantification of binding affinity of glyconanomaterials with lectins. (2021). Nanoscale, 13(20), 9155–9169.

- Mannosylated Semiconductor Quantum Dots for the Labeling of Macrophages. (2009). Journal of biomedical nanotechnology, 5(3), 317–322.

- Mannose-Presenting “Glyco-Colicins” Convert the Bacterial Cell Surface into a Multivalent Adsorption Site for Adherent Bacteria. (2024). JACS Au, 4(6), 2235–2244.

- Quantification of mannan-binding lectin. (1998). Journal of immunological methods, 212(2), 159–170.

-

Analysis of binding specificities of lectins A and C from B.... (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The diagrammatical representation of the protein conjugation and... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Site-Directed Conjugation of “Clicked” Glycopolymers To Form Glycoprotein Mimics: Binding to Mammalian Lectin and Induction of Immunological Function. (2012).

- Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance. (2021). Molecules (Basel, Switzerland), 26(16), 4983.

-

Bovine Serum Albumin Bioconjugation with FITC. (n.d.). CORE. Retrieved January 14, 2026, from [Link]

- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). Molecules (Basel, Switzerland), 26(11), 3192.

- Conjugation Site Analysis by MS/MS Protein Sequencing. (2018). Methods in molecular biology (Clifton, N.J.), 1871, 167–178.

- One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine. (2011).

- Recent advancement in the synthesis of isothiocyanates. (2023). Chemical communications (Cambridge, England), 59(84), 12535–12555.

- Carbohydrate-specific Adhesion of Alveolar Macrophages to Mannose-Derivatized Surfaces. (1984). The Journal of biological chemistry, 259(3), 1882–1887.

-

Introduction to Antibody Conjugation. (n.d.). Genovis. Retrieved January 14, 2026, from [Link]

-

The conjugation of vancomycin to affibody generates conjugates with... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. (2023). Organic letters, 25(32), 5692–5696.

Sources

- 1. Exploring multivalent carbohydrate–protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mannose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the mannose receptor in the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. The preparation and use of fluorescent-protein conjugates for microvascular research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

- 10. General Procedure for the Synthesis of Neoglycoproteins and Immobilization on Epoxide-Modifled Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lectenz.com [lectenz.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemistry to Explore and Exploit Multivalent Protein–Carbohydrate Interactions – MIT Department of Chemistry [chemistry.mit.edu]

- 14. Maximising multivalency effects in protein–carbohydrate interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Characterization of Intact Neo-Glycoproteins by Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 17. Mass spectrometry-based methods for the characterization of various glycosylated proteins and other modalities - American Chemical Society [acs.digitellinc.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]

- 21. Targeted delivery of mannosylated-PLGA nanoparticles of antiretroviral drug to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Mannose-Functionalized Nanoscaffolds for Targeted Delivery in Biomedical Applications. | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Isothiocyanatophenyl α-D-mannopyranoside as a Mannose Receptor Probe

This guide provides a comprehensive technical overview of 4-Isothiocyanatophenyl α-D-mannopyranoside (Man-ITC) and its application as a versatile tool for studying the Mannose Receptor (MR, CD206). It is intended for researchers, scientists, and drug development professionals engaged in immunology, cell biology, and targeted therapeutic design.

Introduction: The Mannose Receptor (CD206) - A Key Player in Immunity and Homeostasis

The Mannose Receptor (MR), also known as CD206, is a 175 kDa transmembrane glycoprotein that plays a crucial role in both innate and adaptive immunity.[1][2] As a C-type lectin, it functions as a pattern recognition receptor, primarily recognizing and binding to glycans terminating in mannose, fucose, and N-acetylglucosamine.[1][2] This binding capability allows the MR to identify a wide range of pathogens, including bacteria, fungi, and viruses, facilitating their clearance through endocytosis and phagocytosis.[3][4][5]

MR is predominantly expressed on the surface of macrophages and immature dendritic cells (DCs), key antigen-presenting cells of the immune system.[1][2][6] It is also found on other cell types, including liver sinusoidal endothelial cells and kidney mesangial cells.[2][4] Beyond its role in pathogen recognition, the MR is involved in the clearance of endogenous glycoproteins from circulation, contributing to the maintenance of homeostasis.[2][7] The receptor continuously recycles between the plasma membrane and endosomal compartments in a clathrin-dependent manner, a process central to its function in internalizing ligands.[2][8] Given its specific expression profile and its role in immune modulation, the mannose receptor has emerged as an attractive target for the delivery of therapeutics and imaging agents to macrophages and DCs.[6][9][10]

4-Isothiocyanatophenyl α-D-mannopyranoside (Man-ITC): A Covalent Probe for Mannose Receptor Targeting

4-Isothiocyanatophenyl α-D-mannopyranoside is a synthetic organic compound featuring a mannose residue linked to a phenyl isothiocyanate group.[11][12][13] This unique structure makes it an invaluable reagent for probing the mannose receptor. The α-D-mannopyranoside moiety serves as the recognition element, specifically targeting the carbohydrate recognition domains (CRDs) of the mannose receptor.[6][10] The isothiocyanate (-N=C=S) group, on the other hand, is a reactive functional group that can form a stable covalent bond with primary amines, such as the lysine residues found on proteins.[2][14][15]

The reaction between an isothiocyanate and a primary amine results in the formation of a thiourea linkage. This reaction is highly efficient and proceeds under mild conditions, typically favored at an alkaline pH between 8.5 and 9.5, where the amine groups are deprotonated and thus more nucleophilic.[1][16] This covalent conjugation strategy allows for the stable attachment of the mannose targeting moiety to other molecules, such as fluorescent dyes, biotin, or therapeutic agents, creating what are known as neoglycoproteins.[17][18] These mannosylated conjugates can then be used to specifically label, visualize, or deliver cargo to cells expressing the mannose receptor.

Chemical Properties of 4-Isothiocyanatophenyl α-D-mannopyranoside

| Property | Value |

| Chemical Formula | C₁₃H₁₅NO₆S[12] |

| Molecular Weight | 313.33 g/mol [12][13] |

| Appearance | White to off-white solid[11] |

| Melting Point | Approximately 170-182 °C[11][18] |

| Solubility | Low solubility in water; soluble in organic solvents like methanol and DMSO[11] |

Diagrams and Workflows

Molecular Structure and Conjugation Chemistry

Caption: Covalent conjugation of Man-ITC to a protein via thiourea bond formation.

Experimental Workflow: Cell Labeling and Analysis

Caption: Workflow for labeling and analyzing mannose receptor-expressing cells.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Man-ITC Conjugate

This protocol describes a general method for conjugating Man-ITC to an amine-containing fluorescent dye, such as Fluorescein-5-thiosemicarbazide.

Materials:

-

4-Isothiocyanatophenyl α-D-mannopyranoside (Man-ITC)

-

Amine-reactive fluorescent dye (e.g., FITC-amine)

-

Dimethyl sulfoxide (DMSO)

-

0.1 M Carbonate-bicarbonate buffer (pH 9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolve Man-ITC in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).

-

Dissolve the amine-reactive fluorescent dye in the carbonate-bicarbonate buffer (pH 9.0).

-

Slowly add a molar excess of the Man-ITC solution to the fluorescent dye solution while stirring. The reaction is typically carried out for 2-4 hours at room temperature in the dark.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-